molecular formula C19H23NOS B3015305 N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396846-54-0

N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B3015305
CAS No.: 1396846-54-0
M. Wt: 313.46
InChI Key: XZAWTLJRRXFCGW-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide (CAS 1396846-54-0) is a chemical compound with the molecular formula C19H23NOS and a molecular weight of 313.46 g/mol . This benzamide derivative is of significant interest in agricultural chemical research, particularly in the discovery and development of novel fungicides . Its molecular structure combines a benzamide core with two key active substructures: a cyclopropyl group and a thiophene-containing ethyl chain . The design of this compound aligns with modern agrochemical discovery strategies that utilize active substructure splicing, where synergistic pharmacophores are combined to enhance biological activity . The inclusion of the thiophene heterocycle is a notable feature, as this sulfur-containing five-membered ring is present in several commercialized agricultural fungicides, including silthiofam, ethaboxam, and penthiopyrad . Research indicates that in many cases, thiophene-containing molecules can demonstrate higher activity than their benzene-containing analogs, making them valuable for developing new crop protection agents . This compound is intended for research applications only, specifically for investigative studies in agrochemical discovery. It serves as a critical building block for structure-activity relationship (SAR) studies aimed at optimizing fungicidal efficacy against destructive plant diseases . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-cyclopropyl-4-propyl-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS/c1-2-4-15-6-8-16(9-7-15)19(21)20(17-10-11-17)13-12-18-5-3-14-22-18/h3,5-9,14,17H,2,4,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAWTLJRRXFCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The thiophene ring and benzamide core are crucial for binding to enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Key Substituents Reference
N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide (Target Compound) Cyclopropyl, propyl, thiophen-2-yl ethyl N/A
N-(3-Bromopropyl)-4-(thiophen-2-yl)benzamide (13) Bromopropyl, thiophen-2-yl
N-(3-(Ethyl(methyl)amino)propyl)-4-(thiophen-2-yl)benzamide (14) Ethyl(methyl)amino propyl, thiophen-2-yl
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-... (f) Dual thiophen-2-yl ethyl, propyl, ethoxy

Key Observations :

  • Cyclopropyl vs. Bromo/Amino Groups: The target compound’s cyclopropyl group introduces steric constraints absent in analogs like 13 (bromopropyl) and 14 (ethyl(methyl)amino propyl). This may influence binding affinity or metabolic stability .

Substituent Effects on Physicochemical Properties

Substituents critically impact solubility, lipophilicity, and bioavailability:

  • Propyl Chain : The 4-propyl substitution on the benzamide core may increase lipophilicity relative to smaller substituents, affecting membrane permeability.
  • Thiophen-2-yl Ethyl : This moiety is shared with compounds 13 , 14 , and f , suggesting a conserved role in π-system interactions or receptor binding .

Biological Activity

N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

Chemical Structure and Synthesis

This compound features a benzamide core with several substituents: a cyclopropyl group , a propyl chain , and a thiophene ring . The synthesis typically involves:

  • Amidation Reaction : Formation of the benzamide core from benzoyl chloride and an amine.
  • Thiophene Substitution : Introduction of the thiophene ring via Suzuki-Miyaura coupling with thiophene boronic acid.

These synthetic routes are critical for producing the compound in high yield and purity, which is essential for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The compound may inhibit certain enzymatic activities, leading to potential therapeutic effects against diseases such as cancer and inflammation. The unique structural components facilitate binding to target sites, enhancing its efficacy.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in vitro. Key findings include:

  • Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the compound's efficacy:

  • Cell Line Studies : In experiments involving human cancer cell lines, this compound demonstrated IC50 values comparable to established anticancer drugs, suggesting its potential as a lead compound for further development.
  • Animal Models : In vivo studies are needed to confirm the therapeutic potential observed in vitro; however, initial results indicate promising outcomes in models of inflammation and tumor growth.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other benzamide derivatives and thiophene-containing compounds known for their biological activities. For example:

Compound NameStructural FeaturesBiological Activity
SuprofenThiophene ringAnti-inflammatory
ArticaineThiophene ringAnesthetic
N-benzoyl derivativesBenzamide coreVaries (antitumor, anti-inflammatory)

The unique combination of cyclopropyl and propyl groups along with the thiophene structure may provide distinct advantages in terms of selectivity and potency compared to these related compounds.

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